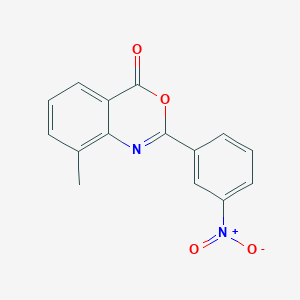

![molecular formula C20H17N3OS B5560267 2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-2-naphthylacetamide](/img/structure/B5560267.png)

2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-2-naphthylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-2-naphthylacetamide involves a series of reactions starting with base materials such as o-phenylenediamine and various acetic acids or derivatives. In a detailed study, derivatives of benzimidazole, including compounds similar to the requested chemical, were synthesized via reactions involving Schiff base formation, cyclization, and substitution reactions, showcasing a variety of synthetic pathways (Salahuddin et al., 2014).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized using spectroscopic methods such as IR, NMR, and mass spectrometry. These techniques provide insights into the arrangement of atoms, functional groups, and overall molecular conformation. Notably, compounds with the benzimidazole moiety exhibit specific spectroscopic signatures indicative of their unique structural features (K. Ramalingam et al., 2019).

Chemical Reactions and Properties

Benzimidazole compounds, including the one of interest, participate in a variety of chemical reactions. These reactions include electrophilic substitution, condensation, and complexation, highlighting their reactive nature and potential for further chemical modification. For instance, the ability to form complexes with metals and undergo substitution reactions underlines their chemical versatility (Jayaraman Dessingou et al., 2012).

Physical Properties Analysis

The physical properties of benzimidazole derivatives are often determined by their molecular structure. These properties can include solubility, melting point, and stability, which are critical for understanding their behavior in various environments. Studies on similar compounds provide insights into how structural variations can affect these physical properties, offering guidelines for their practical application (Y. Patel et al., 2017).

科学的研究の応用

Synthesis and Characterization

Compounds related to 2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-2-naphthylacetamide have been synthesized through various chemical reactions involving starting materials like o-phenylenediamine and naphthene-1-acetic acid or 2-naphthoxyacetic acid. These processes often involve steps to obtain derivatives that are then evaluated for their biological activities. For instance, the synthesis and characterization of such compounds provide valuable insights into their potential uses in medicinal chemistry, as demonstrated by studies involving benzimidazole derivatives with observed anticancer activities (Salahuddin et al., 2014).

Anticancer Activity

Benzimidazole derivatives, similar to the compound of interest, have shown significant anticancer properties. These compounds have been evaluated against various cancer cell lines, including breast, lung, and cervical cancer cells. Their mode of action includes DNA binding and inducing apoptosis in cancer cells, highlighting their potential as anticancer agents (Anup Paul et al., 2015).

Antimicrobial Activity

Several derivatives of benzimidazole have also been investigated for their antimicrobial activity against bacteria, mold, and yeast. The structural modification of these compounds plays a critical role in enhancing their antibacterial properties, making them potential candidates for treating microbial infections (C. N. Tien et al., 2016).

Additional Biological Activities

Beyond anticancer and antimicrobial activities, related compounds have been explored for their ability to inhibit enzymes such as topoisomerase I and reverse transcriptase, which are crucial for the proliferation of cancer cells and viruses, respectively. This broad spectrum of biological activities underscores the versatility of benzimidazole derivatives in scientific research and potential therapeutic applications (Jung Sun Kim et al., 1996).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3OS/c1-13-6-9-17-18(10-13)23-20(22-17)25-12-19(24)21-16-8-7-14-4-2-3-5-15(14)11-16/h2-11H,12H2,1H3,(H,21,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNPPNCJCMPTQKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide](/img/structure/B5560187.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,5-dimethylbenzamide](/img/structure/B5560194.png)

![2-[(4-methylphenyl)amino]-2,4,6-cycloheptatrien-1-one](/img/structure/B5560200.png)

![6-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5560215.png)

![2,4-dichloro-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5560224.png)

![4-[3-(5-bromo-2-furyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5560227.png)

![2-(2-furoyl)-8-[(4-methylpiperazin-1-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5560242.png)

![N'-[(5-methyl-2-furyl)methylene]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5560247.png)

![methyl 4-{3-[benzyl(methyl)amino]-3-oxopropyl}piperidine-1-carboxylate](/img/structure/B5560262.png)

![(1S*,5R*)-3-[(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5560266.png)

![1-(1-{1-[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-indol-3-yl)ethanone](/img/structure/B5560273.png)

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetohydrazide](/img/structure/B5560276.png)